Oximinoarylsulfonamide

Description

Properties

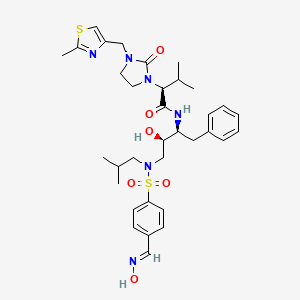

Molecular Formula |

C34H46N6O6S2 |

|---|---|

Molecular Weight |

698.9 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-3-hydroxy-4-[[4-[(E)-hydroxyiminomethyl]phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-3-methyl-2-[3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxoimidazolidin-1-yl]butanamide |

InChI |

InChI=1S/C34H46N6O6S2/c1-23(2)19-39(48(45,46)29-13-11-27(12-14-29)18-35-44)21-31(41)30(17-26-9-7-6-8-10-26)37-33(42)32(24(3)4)40-16-15-38(34(40)43)20-28-22-47-25(5)36-28/h6-14,18,22-24,30-32,41,44H,15-17,19-21H2,1-5H3,(H,37,42)/b35-18+/t30-,31+,32-/m0/s1 |

InChI Key |

PJLSJXTZOMOVBI-KKWNBLJUSA-N |

Isomeric SMILES |

CC1=NC(=CS1)CN2CCN(C2=O)[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)/C=N/O)O |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(C2=O)C(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)C=NO)O |

Origin of Product |

United States |

Synthetic Methodologies and Innovations in Oximinoarylsulfonamide Chemistry

Established Synthetic Pathways to Oximinoarylsulfonamide Derivatives

The foundational methods for synthesizing oximinoarylsulfonamides typically involve a two-part strategy: the formation of the oxime and the introduction of the sulfonamide group.

Condensation Reactions for Oxime Formation

The general reaction can be represented as: R¹R²C=O + NH₂OH → R¹R²C=N-OH + H₂O

Where R¹ and R² can be various organic groups.

Sulfonamide Moiety Introduction Strategies

The sulfonamide group (-SO₂NH-) is a key pharmacophore in many biologically active molecules. ekb.egnih.gov Its introduction into the this compound structure is a critical step. A common and efficient method involves the reaction of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base. ekb.eg This approach, known as sulfonylation, remains a preferred method due to its high efficiency and simplicity. ekb.eg

Another strategy involves the use of alternative sulfonylating agents. For instance, N-(aryl/alkylsulfenyl)succinimides and N-(arylsulfenyl)phthalimides have emerged as stable and safer alternatives to the often unstable and toxic sulfonyl chlorides. beilstein-journals.org These reagents are electrophilic sulfur sources that can react with various nucleophiles to form the desired C-S bond under mild conditions. beilstein-journals.org

Novel Synthetic Routes for this compound Architectures

In the quest for more efficient and diverse synthetic pathways, researchers have explored unconventional methods to construct this compound frameworks. mdpi.comiiserpune.ac.inlsu.edu

Exploration of Unconventional Reaction Conditions

Recent advancements have focused on developing one-pot synthesis methods that streamline the production of oximinoarylsulfonamides. smolecule.com These methods often involve the simultaneous reaction of an aryl aldehyde, hydroxylamine (B1172632), and a sulfonating agent, which improves yields and reduces the number of reaction steps. smolecule.com Furthermore, catalyst-free approaches using environmentally benign solvents like mineral water have been developed, promoting sustainability in chemical synthesis while achieving high yields. smolecule.com The use of microwave irradiation has also been explored to accelerate reaction times and improve yields compared to conventional heating methods. ijprajournal.comresearchgate.net

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, have gained significant traction in organic synthesis. frontiersin.orgorganic-chemistry.orgnih.gov This approach offers numerous advantages, including high atom economy, reduced waste, and the ability to quickly generate molecular diversity. frontiersin.orgmdpi.comrsc.org In the context of this compound synthesis, MCRs can provide a highly efficient route to complex molecules by combining the necessary building blocks in a convergent manner. frontiersin.orgnih.gov For example, a one-pot, three-component reaction could potentially bring together an aldehyde, hydroxylamine, and a sulfonamide precursor to directly form the target this compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. acs.orgnih.govsemanticscholar.org

The adoption of greener synthetic routes for oximinoarylsulfonamides aligns with the broader goals of sustainable chemistry. researchgate.net Key aspects of green chemistry in this context include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical carbon dioxide, or bio-based solvents. researchgate.netorientjchem.org For example, catalyst-free methods have been developed that utilize mineral water as a solvent. smolecule.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. acs.org This includes the use of biocatalysts like enzymes, which can offer high specificity and operate under mild conditions, often eliminating the need for protecting groups. acs.orgazonano.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. news-medical.net Multi-component reactions are particularly advantageous in this regard. frontiersin.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure. semanticscholar.orgazonano.com

By embracing these principles, the synthesis of oximinoarylsulfonamides can be made more environmentally friendly and economically viable. researchgate.netnews-medical.net

| Green Chemistry Approaches | Use of safer solvents, catalysts, and energy-efficient methods. acs.orgsemanticscholar.org | Environmentally friendly, sustainable. researchgate.net | Green alternatives may not always be as efficient as traditional methods. skpharmteco.com |

Table 2: Key Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Hydroxylamine hydrochloride |

| Aryl sulfonyl chloride |

| N-(aryl/alkylsulfenyl)succinimide |

| N-(arylsulfenyl)phthalimide |

| Ampicillin |

| Amoxicillin |

| 6-APA (6-aminopenicillanic acid) |

| Pembrolizumab |

| Nemtabrutinib |

| Sertraline |

| Fasudil |

| Netarsudil |

| Darunavir |

| Thiazole (B1198619) |

| Benzothiazole |

| Benzothiazoline |

| Thiophenes |

| Thienopyrimidine |

| Tetrahydrofuran |

| Tetrahydropyran |

| Triazole |

| Isoxazolidine |

| Isoxazole |

| Pyridine |

| Dihydropyrano[2,3-c]pyrazoles |

| 3H-pyrazolo[4,3-f]quinolones |

| 1,2,4-Oxadiazole |

| 1,2,4-Oxadiazolidin-5-ylthiophenes |

| 1,2,4-Thiadiazole |

| Pyrrolidine |

| Pyrrole |

| Quercetin |

| Caffeic acid |

| Ritonavir |

Amprenavir |

Atom Economy Maximization in this compound Production

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The goal is to design synthetic pathways where the majority of the starting materials are converted into the product, thereby minimizing waste. skpharmteco.commethodist.edu.in For a synthesis to be considered "green," it should aim for a high atom economy, ideally approaching 100%. methodist.edu.in

In the context of this compound synthesis, maximizing atom economy involves choosing reaction types that are inherently more efficient. Addition and cycloaddition reactions, for instance, have the potential for 100% atom economy as all reactant atoms are incorporated into the product. beilstein-journals.org In contrast, substitution and elimination reactions are less atom-economical because they generate byproducts that are not part of the final molecule. mlsu.ac.in

To improve the atom economy of a synthetic route, chemists can focus on developing methods that reduce waste and may also lead to cost savings and increased yields. skpharmteco.com The "E-factor" (environmental factor), which is the ratio of the weight of waste generated to the weight of the product, and "mass intensity," the ratio of the total mass used in a process to the mass of the product, are other metrics used to evaluate the environmental impact of a synthesis. beilstein-journals.org

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Atom Economy | Description |

|---|---|---|

| Addition | High (can be 100%) | Reactants combine to form a single product. |

| Cycloaddition | High (can be 100%) | Two or more unsaturated molecules combine to form a cyclic adduct. |

| Rearrangement | High (can be 100%) | Atoms within a molecule are rearranged to form a new isomer. |

| Substitution | Moderate | An atom or group of atoms is replaced by another. |

| Elimination | Low | A pair of atoms or groups are removed from a molecule. |

Solvent Selection and Alternative Reaction Media for this compound Synthesis

Solvents are a critical component of most chemical syntheses, but many common solvents are toxic, hazardous, and contribute to environmental pollution. analis.com.my The principles of green chemistry advocate for the use of safer solvents or, ideally, making them unnecessary. methodist.edu.in When solvents are required, the selection should be based on a comprehensive assessment of their chemical efficiency, safety, environmental impact, and cost. acsgcipr.org

For the synthesis of sulfonamide-containing compounds, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective. mdpi.com However, these are often considered problematic due to their toxicity. analis.com.my Research is ongoing to find greener alternatives. analis.com.mysigmaaldrich.com This includes the use of solvent mixtures, such as aqueous solutions of acetone, ethanol, or DMSO, which can offer a better safety profile. analis.com.my

Alternative reaction media are also being explored to replace traditional volatile organic compounds (VOCs). acsgcipr.org These include:

Water: An environmentally benign solvent, though its use can be limited by the solubility of organic reactants.

Ionic Liquids (ILs): These are salts with low melting points that have low vapor pressure and can dissolve a wide range of compounds. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of compounds, often derived from natural sources like choline (B1196258) chloride and glycerol, that form a liquid with a lower melting point than the individual components. researchgate.netrsc.orgnih.gov They are often biodegradable and can be recycled. researchgate.netrsc.org

Supercritical Fluids: Such as supercritical carbon dioxide (scCO2), which can be used in processes like decaffeination and chemical synthesis, offering a non-toxic and easily removable medium. orientjchem.org

Bio-based solvents: Derived from renewable resources, such as ethyl lactate (B86563) and d-limonene. orientjchem.org

Table 2: Properties of Selected Green Solvent Alternatives

| Solvent/Medium | Key Properties | Potential Applications in Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive. | Reactions with water-soluble reactants. |

| Ionic Liquids (ILs) | Low vapor pressure, tunable properties, good solvating power. orientjchem.org | Electrochemical processes, separations. orientjchem.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, can dissolve diverse substances. researchgate.netrsc.org | Organic oxidation reactions, synthesis of heterocycles. rsc.orgnih.gov |

| Supercritical CO2 (scCO2) | Non-toxic, non-flammable, easily removed. orientjchem.org | Extractions, pharmaceutical synthesis. orientjchem.org |

| Ethyl Lactate | Bio-based, biodegradable, good solvency. orientjchem.org | Cleaning agents, reaction medium. orientjchem.org |

Catalytic Approaches in this compound Formation

Catalysis is a fundamental principle of green chemistry, favoring the use of catalytic reagents over stoichiometric ones. ulaval.ca Catalysts increase the rate of a reaction without being consumed in the process, allowing for smaller quantities to be used and reducing waste. They can also enhance selectivity, leading to fewer side products. ulaval.ca The use of catalysts is a cornerstone of modern chemical and petrochemical industries. kau.edu.sa

In the synthesis of complex molecules, including those with sulfonamide groups, catalytic methods are being developed to form key bonds more efficiently. For example, the formation of amide bonds, which are structurally related to sulfonamides, has been a major focus of green chemistry research. sigmaaldrich.com Traditional methods often require stoichiometric activating agents, leading to significant waste. sigmaaldrich.com Catalytic alternatives, such as those using ruthenium or boronic acid catalysts, have been developed to directly couple alcohols and amines or carboxylic acids and amines. sigmaaldrich.com

Synergistic catalysis, where two distinct catalysts work in concert to activate both the nucleophile and the electrophile, has emerged as a powerful strategy for developing new and more efficient reactions. nih.gov This approach can enable transformations that are difficult or impossible with a single catalyst. nih.gov

Minimization of Derivatization and Protecting Group Usage

Protecting-group-free synthesis relies on the development of highly chemoselective reactions that can target a specific functional group in the presence of others. nih.govresearchgate.net This approach leads to more efficient and economical synthetic routes. rsc.org The invention of such methodologies is crucial for achieving an "ideal synthesis." nih.gov

Recent years have seen a growing number of total syntheses of complex natural products that have been achieved without the use of protecting groups. nih.govrsc.org These examples demonstrate that with careful planning and the development of innovative chemical methods, the reliance on protecting groups can be significantly reduced. nih.gov This often involves the use of catalytic methods that provide the required selectivity. rsc.org

Energy Efficiency Considerations in this compound Synthesis

Energy efficiency is a critical aspect of green chemistry, with the goal of minimizing the environmental and economic impacts of energy consumption in chemical processes. methodist.edu.in Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy requirements. methodist.edu.inulaval.ca

Several factors contribute to the energy consumption of a chemical synthesis, including heating, cooling, pumping, and separation processes. mdpi.com The choice of solvent can also have a significant impact, as solvents with high boiling points require more energy for removal.

Strategies to improve energy efficiency in the synthesis of oximinoarylsulfonamides include:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and thus reducing energy input.

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can eliminate the need for intermediate workup and purification steps, saving energy.

Solvent Selection: Choosing solvents with lower boiling points can reduce the energy required for distillation and recovery.

Recent research has shown that implementing energy-efficient technologies, such as high-efficiency pumping systems and process optimization, can lead to significant reductions in energy consumption in industrial chemical processes. mdpi.com While the direct energy consumption of a single laboratory-scale reaction may be small, the cumulative energy usage for large-scale production can be substantial. Therefore, considering energy efficiency from the earliest stages of process development is crucial for sustainable chemical manufacturing.

Chemical Reactivity and Transformation Studies of Oximinoarylsulfonamides

Hydrolytic Stability and Pathways of Oximinoarylsulfonamides

The hydrolytic stability of a chemical compound refers to its ability to resist decomposition in the presence of water. lubrizol.com This is a critical parameter, as water is a common reactant and solvent. For oximinoarylsulfonamides, the primary site susceptible to hydrolysis is the oxime functional group.

Under acidic or basic conditions, the C=N bond of the oxime can be cleaved. smolecule.com This process typically regenerates the parent carbonyl compound (an aldehyde or ketone) and hydroxylamine (B1172632), or in the case of oximinoarylsulfonamides, it leads to the corresponding aryl sulfonamide and carbonyl compounds. smolecule.com The stability of these compounds is influenced by factors such as pH, temperature, and the specific substituents on the aryl ring and the sulfonamide nitrogen. ademinsaec.com

The general pathway for acid-catalyzed hydrolysis involves the protonation of the oxime's hydroxyl group, making it a better leaving group. Subsequent attack by water on the carbon atom of the C=N bond leads to a tetrahedral intermediate, which then collapses to release the carbonyl compound and hydroxylamine. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbon of the C=N bond.

While specific kinetic data for a wide range of oximinoarylsulfonamides is not extensively documented in publicly available literature, the principles of hydrolytic stability testing, such as those outlined in OECD guidelines, can be applied. nih.gov These studies involve incubating the compound in buffered solutions at various pH values (typically 4, 7, and 9) and temperatures to determine its degradation rate and half-life. lubrizol.comnih.gov For many organic compounds, hydrolysis is a significant degradation pathway in aqueous environments. advancedsciencenews.com

Table 1: General Hydrolytic Pathways for Oximinoarylsulfonamides This table is illustrative and based on general chemical principles of oxime hydrolysis.

| Condition | Proposed Pathway | Products |

| Acidic (e.g., HCl, H₂SO₄) | Protonation of the oxime oxygen, followed by nucleophilic attack of water. | Aryl Sulfonyl Ketone/Aldehyde + Hydroxylamine |

| Basic (e.g., NaOH) | Nucleophilic attack of hydroxide ion on the imine carbon. | Aryl Sulfonyl Ketone/Aldehyde + Hydroxylamine |

| Neutral (pH 7) | Generally more stable, but hydrolysis can occur, often at elevated temperatures. | Aryl Sulfonyl Ketone/Aldehyde + Hydroxylamine |

Reductive Transformations of the Oxime Functionality

The oxime group in oximinoarylsulfonamides is readily reducible to other nitrogen-containing functionalities, primarily amines and hydroxylamines. smolecule.comresearchgate.net The choice of reducing agent and reaction conditions determines the final product, making it a versatile handle for synthetic transformations.

A key challenge in oxime reduction is achieving chemoselectivity. nih.gov The reduction can proceed via two main pathways: reduction of the C=N double bond to yield a hydroxylamine, or the reductive cleavage of the N-O bond followed by reduction of the resulting imine to a primary amine. nih.gov

Mild reducing agents can selectively reduce the C=N bond. For instance, the reduction of arylcyanomethylenequinone oximes with zinc and acetic acid in methanol (B129727) has been shown to yield 4-(arylcyanomethyl)-arylamines. mdpi.com More aggressive reduction conditions, such as using hydrogen gas with a Raney nickel catalyst, can reduce both the oxime and other functional groups present in the molecule, like a cyano group. mdpi.com Catalytic reduction presents a direct method for synthesizing valuable hydroxylamine derivatives, though it can be challenging as the N-O bond is weak and susceptible to cleavage, leading to primary amines as side products. nih.gov Other methods, such as using hydrosilanes catalyzed by a strong Lewis acid like B(C₆F₅)₃, can lead to a reductive rearrangement to form secondary amines. rsc.org

Table 2: Reductive Transformations of the Oxime Moiety

| Reagent(s) | Substrate Type | Product(s) | Reference |

| Zinc, Acetic Acid | Arylcyanomethylenequinone Oxime | 4-(Arylcyanomethyl)-arylamine | mdpi.com |

| H₂, Raney Nickel | Arylcyanomethylenequinone Oxime | 1-Amino-2-(4-aminoaryl)-2-aryl-ethane | mdpi.com |

| Hydrosilanes, B(C₆F₅)₃ | General Oximes | Secondary Amines (via rearrangement) | rsc.org |

| Platinum-based catalysts, H₂ | General Oximes | Hydroxylamines or Primary Amines | nih.gov |

Rearrangement Reactions: Focus on Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful reaction in organic chemistry that converts an oxime into an amide. unacademy.comslideshare.net This transformation is particularly relevant for oximinoarylsulfonamides, providing a synthetic route to N-substituted amides from the corresponding ketoxime precursors. smolecule.com

The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or tosyl chloride. unacademy.comjk-sci.com The mechanism begins with the protonation or activation of the oxime's hydroxyl group, converting it into a good leaving group. chemistrysteps.com This is followed by a concerted 1,2-shift of the group that is anti-periplanar to the leaving group, which migrates from the carbon to the nitrogen atom. jk-sci.comchemistrysteps.com This migration results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. chemistrysteps.com

The regiochemistry of the Beckmann rearrangement is a key feature; it is the group positioned trans (anti) to the hydroxyl group on the nitrogen that migrates. chemistrysteps.com However, under certain reaction conditions, isomerization of the oxime can occur, potentially leading to a mixture of amide products. jk-sci.com The choice of catalyst can sometimes minimize this isomerization. jk-sci.com For cyclic ketoximes, the rearrangement results in a ring-expansion reaction to produce a lactam, a cyclic amide. This is famously used in the industrial synthesis of caprolactam, the precursor to Nylon 6. unacademy.comnumberanalytics.com

Table 3: Beckmann Rearrangement of Oximinoarylsulfonamides This table is illustrative, showing the general transformation.

| Oximinoarylsulfonamide Precursor (Generic) | Catalyst | Product (N-Substituted Amide) |

| Ar-SO₂-NH-R'-C(=NOH)-R'' | H₂SO₄ | Ar-SO₂-NH-R'-CO-NH-R'' or Ar-SO₂-NH-R''-CO-NH-R' |

| Ar-SO₂-NH-R'-C(=NOH)-R'' | PCl₅ | Ar-SO₂-NH-R'-CO-NH-R'' or Ar-SO₂-NH-R''-CO-NH-R' |

| Ar-SO₂-NH-R'-C(=NOH)-R'' | TsCl | Ar-SO₂-NH-R'-CO-NH-R'' or Ar-SO₂-NH-R''-CO-NH-R' |

Note: The specific amide product depends on which group (R' or R'') is anti to the -OH group in the oxime.

Functional Group Interconversions on the Aryl and Sulfonamide Moieties

Beyond the reactivity of the oxime group, the aryl and sulfonamide portions of oximinoarylsulfonamides offer opportunities for further chemical modification. Such functional group interconversions are crucial for diversifying molecular libraries and for lead optimization in drug discovery. researchgate.net

For the aryl moiety, modern cross-coupling and C-H activation strategies can be employed. For instance, iridium-catalyzed C-H borylation allows for the selective introduction of a boronate ester group at the meta or para positions of the aryl ring in aryl sulfonamides. nih.gov This boronate group is a versatile handle that can be subsequently converted into a wide array of other functional groups (e.g., halides, hydroxyls, alkyls) through well-established cross-coupling reactions like the Suzuki coupling.

The sulfonamide group itself can also be a site for transformation. While the S-N bond is generally robust, methods have been developed for the functionalization of primary and secondary sulfonamides. For example, primary sulfonamides can be converted to sulfonyl fluorides using reagents like pyrylium (B1242799) tetrafluoroborate. researchgate.net There are also methods for the synthesis of sulfonamides from other functional groups, such as the direct conversion of carboxylic acids to their sulfonamide bioisosteres via photocatalysis. nih.gov

Table 4: Examples of Functional Group Interconversions

| Moiety | Transformation | Reagents/Catalyst | Product Feature | Reference |

| Aryl Ring | meta/para C-H Borylation | Iridium catalyst, designed ligands | Aryl boronate ester | nih.gov |

| Sulfonamide | Primary sulfonamide to Sulfonyl fluoride | Pyrylium tetrafluoroborate, KF, MgCl₂ | -SO₂F | researchgate.net |

| Sulfonamide | Synthesis from Primary Amine | Anomeric amide, SO₂ | -SO₂NH₂ | researchgate.net |

Mechanism Elucidation of this compound Reactivity

Understanding the reaction mechanisms of oximinoarylsulfonamides is key to controlling their transformations and designing new synthetic applications. The reactivity is a composite of the individual functionalities, often with electronic communication between them.

Hydrolysis Mechanism: As outlined in section 3.1, the hydrolysis of the oxime is typically initiated by protonation of the hydroxyl group under acidic conditions, which enhances its leaving ability. This is followed by the nucleophilic addition of a water molecule to the imine carbon. Computational studies, such as those using Density Functional Theory (DFT), on related systems have shown that water molecules can sometimes autocatalyze the hydrolysis reaction, lowering the activation barrier. advancedsciencenews.com

Reductive Transformation Mechanism: The mechanism of oxime reduction depends heavily on the chosen reagents. Catalytic hydrogenation on metal surfaces (like Pt or Ni) involves the stepwise addition of hydrogen atoms across the C=N bond. The competition between C=N reduction and N-O bond cleavage is a key mechanistic consideration. nih.gov Reductive rearrangements, such as those catalyzed by B(C₆F₅)₃ with hydrosilanes, can proceed through complex pathways involving silylated intermediates and nitrilium ions, resembling aspects of the Beckmann rearrangement. rsc.org

Beckmann Rearrangement Mechanism: The mechanism is well-established and involves the formation of an electron-deficient nitrogen species after the departure of the activated hydroxyl group. chemistrysteps.comnumberanalytics.com The subsequent migration of the anti-periplanar group is the key stereospecific step, forming a stable nitrilium ion. This intermediate is then captured by a nucleophile (typically water from the reaction medium or workup) to generate an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com

Computational chemistry, including DFT calculations, can provide significant insight into these mechanisms. By modeling transition states and reaction intermediates, it is possible to calculate activation energies and predict reaction pathways and product distributions, corroborating experimental findings. mdpi.com

Advanced Spectroscopic Characterization of Oximinoarylsulfonamide Structures and Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics.researchgate.netamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of oximinoarylsulfonamides in solution. researchgate.netjchps.com It provides a wealth of information regarding the molecular framework, the electronic environment of individual atoms, and the dynamic processes that these molecules undergo. jchps.comauremn.org.br

Multi-dimensional NMR Techniques.americanpharmaceuticalreview.com

To unravel the complex structures of oximinoarylsulfonamides, one-dimensional (1D) NMR spectra often suffer from signal overlap, making unambiguous assignments challenging. Multi-dimensional NMR techniques, such as 2D NMR, address this by spreading the signals over two or more frequency axes, which significantly enhances spectral resolution. slideshare.netbitesizebio.comlibretexts.org

Commonly employed 2D NMR experiments for the structural elucidation of these compounds include:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). It is instrumental in identifying connected spin systems within the molecule, such as the protons on an aromatic ring or within an alkyl chain. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. It is invaluable for assigning the resonances of carbon and nitrogen atoms in the oximinoarylsulfonamide backbone. bitesizebio.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. mdpi.com

These techniques, often used in combination, allow for a comprehensive assignment of the proton and carbon skeletons of oximinoarylsulfonamides, providing a solid foundation for more detailed structural and dynamic studies. researchgate.netnih.gov

Conformational Analysis using NMR.americanpharmaceuticalreview.com

Oximinoarylsulfonamides can exist in various conformations due to the rotation around single bonds. NMR spectroscopy is a powerful tool for studying these conformational equilibria in solution. auremn.org.brresearchgate.net By analyzing NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), the preferred conformations and the dynamics of their interconversion can be determined. researchgate.net

For instance, the magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the torsional angles within the molecule can be estimated, providing insights into the preferred rotamers. researchgate.net

NOESY experiments are also central to conformational analysis. The intensity of an NOE cross-peak is proportional to the inverse sixth power of the distance between the two interacting protons. This strong distance dependence allows for the determination of through-space proximities between protons, which can be used to build a three-dimensional model of the predominant conformation in solution. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Ar-H2/H6 | 7.85 (d, 2H) | 128.5 | C4, C1' |

| Ar-H3/H5 | 7.50 (d, 2H) | 129.8 | C1, C4 |

| C1 | - | 140.2 | - |

| C4 | - | 135.6 | - |

| C=N | - | 155.4 | - |

| N-OH | 11.5 (s, 1H) | - | C=N |

| SO₂NH | 9.8 (s, 1H) | - | C1' |

| Ar'-H2'/H6' | 8.10 (d, 2H) | 127.2 | C4', C=O |

| Ar'-H3'/H5' | 7.65 (d, 2H) | 130.1 | C1', C4' |

| C1' | - | 142.5 | - |

| C4' | - | 138.9 | - |

Ligand-Protein Interaction Studies via NMR.auremn.org.br

NMR spectroscopy is a powerful technique for studying the interactions between small molecules like oximinoarylsulfonamides and their protein targets at an atomic level. nih.govnih.govspringernature.com These studies are crucial for understanding the molecular basis of their biological activity and for guiding the design of more potent and selective inhibitors. Both ligand-observed and protein-observed NMR experiments can be employed. nih.govnih.gov

In ligand-observed NMR , the signals of the this compound are monitored upon addition of the protein. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful. nih.gov

STD NMR: This experiment identifies which protons of the ligand are in close proximity to the protein surface. By irradiating the protein, saturation is transferred to the bound ligand, and the difference spectrum reveals the binding epitope of the this compound. nih.gov

WaterLOGSY: This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. It is effective in identifying binders from a mixture of compounds. nih.gov

In protein-observed NMR , an isotopically labeled (typically ¹⁵N or ¹³C) protein is used, and changes in its NMR spectrum upon addition of the this compound are monitored. nih.gov Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping, is a widely used method. nih.gov By tracking the changes in the chemical shifts of the protein's backbone amide signals (in a ¹H-¹⁵N HSQC spectrum), the binding site of the this compound on the protein surface can be mapped. bitesizebio.com

Vibrational Spectroscopy: FTIR and Raman Investigations.americanpharmaceuticalreview.comunizar-csic.es

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups, molecular structure, and intermolecular interactions of oximinoarylsulfonamides. gatewayanalytical.comthermofisher.comnih.gov These techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. gatewayanalytical.comthermofisher.com

Functional Group Analysis and Hydrogen Bonding Interactions.americanpharmaceuticalreview.com

FTIR and Raman spectra of oximinoarylsulfonamides are characterized by absorption bands corresponding to the vibrational modes of their specific functional groups. mvpsvktcollege.ac.inmdpi.com The positions and intensities of these bands are sensitive to the molecular environment and can be used to identify the presence of key structural motifs.

Key vibrational modes for oximinoarylsulfonamides include:

O-H stretching: The N-OH group of the oxime typically shows a broad absorption band in the FTIR spectrum in the region of 3200-3600 cm⁻¹. The position and broadness of this band are indicative of hydrogen bonding.

N-H stretching: The sulfonamide N-H group also gives rise to a characteristic stretching vibration, usually in the range of 3200-3400 cm⁻¹. mvpsvktcollege.ac.in

C=N stretching: The oxime C=N bond has a characteristic stretching frequency around 1620-1680 cm⁻¹.

S=O stretching: The sulfonyl group (-SO₂-) exhibits two characteristic stretching vibrations: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹.

Aromatic C-H and C=C stretching: These vibrations appear in their characteristic regions of the spectrum, providing information about the aromatic rings.

Hydrogen bonding plays a critical role in the structure and interactions of oximinoarylsulfonamides. researchgate.netnih.gov Both the oxime hydroxyl group and the sulfonamide N-H group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the oxime nitrogen can act as acceptors. nih.gov The formation of intermolecular or intramolecular hydrogen bonds leads to a red shift (lowering of frequency) and broadening of the corresponding X-H stretching bands in the FTIR spectrum. rsc.org By analyzing these spectral changes, the nature and strength of hydrogen bonding interactions can be investigated. rsc.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-OH (Oxime) | O-H stretch | 3200-3600 (broad) |

| N-H (Sulfonamide) | N-H stretch | 3200-3400 |

| C=N (Oxime) | C=N stretch | 1620-1680 |

| SO₂ (Sulfonyl) | Asymmetric S=O stretch | 1300-1350 |

| SO₂ (Sulfonyl) | Symmetric S=O stretch | 1140-1180 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Ring | C-H stretch | 3000-3100 |

Two-Dimensional Vibrational Spectroscopy for Complex Systems.americanpharmaceuticalreview.com

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that provides significantly more information than conventional 1D IR spectroscopy, particularly for complex systems where spectral bands are congested and overlapping. wikipedia.orgmdpi.com 2D IR spreads the vibrational spectrum onto two frequency axes, revealing couplings between different vibrational modes and providing insights into molecular structure, dynamics, and intermolecular interactions with ultrafast time resolution. wikipedia.orgmdpi.combohrium.com

In a 2D IR spectrum, diagonal peaks correspond to the fundamental vibrational transitions, similar to a 1D spectrum. The key feature of 2D IR is the appearance of off-diagonal peaks, or cross-peaks, which arise from the coupling between different vibrational modes. wikipedia.orgbohrium.com The presence and intensity of these cross-peaks provide direct evidence of interactions between the corresponding functional groups.

For oximinoarylsulfonamides, 2D IR spectroscopy could be used to:

Probe intramolecular couplings: For example, coupling between the C=N stretching mode of the oxime and vibrational modes of the adjacent aromatic ring could be observed, providing information about the electronic communication between these moieties.

Characterize hydrogen bonding networks: By observing cross-peaks between the O-H or N-H stretching vibrations and the S=O stretching vibrations, the specific hydrogen bonding partners can be identified.

Study ultrafast dynamics: By varying the delay time between the laser pulses in a 2D IR experiment, the dynamics of vibrational energy transfer and spectral diffusion can be monitored on a picosecond timescale. This can provide information about the fluctuations in the local environment and the dynamics of hydrogen bond formation and breaking. bohrium.com

While the application of 2D IR to oximinoarylsulfonamides is still an emerging area, its potential to provide a deeper understanding of the structure and dynamics of these important compounds in complex environments is significant. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the determination of the molecular weight and structural elucidation of oximinoarylsulfonamides. nih.gov It operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. mdpi.commdpi.com Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com This high accuracy is crucial for confirming the identity of newly synthesized oximinoarylsulfonamides and for identifying unknown metabolites or degradation products.

For instance, in the characterization of a novel this compound derivative, HRMS can provide an exact mass that corresponds to a unique elemental formula, thereby confirming the successful synthesis. The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the confident assignment of molecular formulas. mdpi.com

Table 1: Representative High-Resolution Mass Spectrometry Data for a Hypothetical this compound

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

| Oximino-4-methylbenzenesulfonamide | C₇H₈N₂O₃S | 200.0256 | 200.0254 | -1.0 |

| Oximino-4-chlorobenzenesulfonamide | C₆H₅ClN₂O₃S | 219.9658 | 219.9655 | -1.4 |

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. Current time information in Bangalore, IN.wipo.int This technique is particularly useful for identifying the specific connectivity of atoms within the this compound scaffold. The fragmentation of the parent ion is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wipo.int

The fragmentation patterns of sulfonamides are well-documented and can be used to interpret the MS/MS spectra of oximinoarylsulfonamides. mdpi.com Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂. mdpi.com The presence of the oxime group introduces additional fragmentation pathways that can be diagnostic for this class of compounds. Analysis of these fragmentation patterns allows for the precise localization of substituents on the aromatic ring and the oxime moiety.

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data for a Hypothetical this compound

| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions (m/z) | Proposed Fragment Structure/Loss |

| 200.0254 | CID | 155.0334 | [M-NO₂H]⁺ |

| 200.0254 | CID | 139.0385 | [M-SO₂H]⁺ |

| 200.0254 | CID | 91.0548 | [C₇H₇]⁺ (tolyl cation) |

| 219.9655 | CID | 174.9735 | [M-NO₂H]⁺ |

| 219.9655 | CID | 111.0029 | [C₆H₄Cl]⁺ (chlorophenyl cation) |

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline Structures

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained. nih.govrsc.org

Single Crystal X-ray Diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a crystalline compound. nih.govrsc.org To perform this analysis, a single crystal of the this compound of suitable size and quality is required. epa.gov The diffraction data collected from the single crystal allows for the determination of the unit cell parameters, space group, and the precise coordinates of every atom in the molecule. nih.govrsc.org This enables the absolute determination of the molecular structure, including the stereochemistry of the oxime group (E/Z isomerism) and the conformation of the sulfonamide moiety.

The resulting crystal structure reveals crucial details about intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 3: Representative Single Crystal X-ray Diffraction Data for a Hypothetical this compound

| Parameter | Oximino-4-methylbenzenesulfonamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 9.87 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1009.5 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials and is particularly important for studying polymorphism. researchgate.netmdpi.com Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can exhibit distinct physical properties. researchgate.net PXRD patterns serve as a "fingerprint" for a specific crystalline phase. mdpi.com

In the context of oximinoarylsulfonamides, PXRD can be used to identify the presence of different polymorphic forms, monitor phase transformations under various conditions (e.g., temperature, humidity), and assess the purity of a crystalline sample. mdpi.commdpi.com By comparing the experimental PXRD pattern to calculated patterns from single crystal data, the polymorphic form of a bulk sample can be confirmed. mdpi.com

Table 4: Illustrative Powder X-ray Diffraction Peak Data for Two Polymorphic Forms of a Hypothetical this compound

| 2θ Angle (°) - Form A | Relative Intensity (%) - Form A | 2θ Angle (°) - Form B | Relative Intensity (%) - Form B |

| 10.2 | 100 | 11.5 | 80 |

| 15.8 | 65 | 16.2 | 100 |

| 20.5 | 80 | 21.8 | 95 |

| 25.1 | 50 | 26.4 | 60 |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques that provide structural information about materials on a broader length scale than traditional XRD. cmu.edu SAXS probes nanoscale structures, such as particle size and shape in solution or the long-range order in partially ordered systems. cmu.edu WAXS provides information about the atomic-level structure, similar to PXRD, but is often used for samples that are not fully crystalline. cmu.edu

For oximinoarylsulfonamides, combined SAXS/WAXS studies could be employed to investigate their aggregation behavior in solution, the formation of self-assembled structures, or the characterization of amorphous or semi-crystalline phases. These techniques are particularly valuable for understanding the behavior of these compounds in more complex environments beyond a single crystal.

Powder X-ray Diffraction for Polymorphism

Electronic Spectroscopy: UV-Vis and Photoluminescence Analysis

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and photoluminescence (PL) techniques, provides profound insights into the electronic properties of this compound derivatives. technologynetworks.comwikipedia.org These methods are instrumental in elucidating electronic transitions, and the nature of excited states, and can reveal interactions such as the formation of charge-transfer complexes. jetir.org

Electronic Structure and Transition Studies

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. wikipedia.orgmsu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu For organic compounds like oximinoarylsulfonamides, the key transitions are typically π–π* and n–π*.

The structure of an this compound contains several chromophores: the aromatic ring, the sulfonyl group (-SO2-), and the oxime group (C=N-OH). The aromatic ring gives rise to intense π–π* transitions. The sulfonyl group, while not a chromophore in the traditional sense, can influence the electronic properties of the aromatic system through its electron-withdrawing nature. The oxime group contains both a π-system (C=N) and non-bonding electrons on the oxygen and nitrogen atoms, allowing for both π–π* and n–π* transitions. The conjugation of these groups dictates the specific wavelengths of absorption. Extending conjugation, for instance, typically results in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). msu.edu

Photoluminescence or fluorescence spectroscopy is complementary to absorption spectroscopy. After a molecule reaches an excited state upon absorbing light, it can relax to the ground state by emitting a photon. This emission provides information about the structure of the excited state. The energy of the emitted light is typically lower (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter that reflects the efficiency of the radiative decay process versus non-radiative pathways.

Table 1: Typical Electronic Transitions in Oximinoarylsulfonamides

| Transition Type | Involved Orbitals | Typical Wavelength (nm) Range | Chromophore | Expected Intensity |

| π → π | π bonding to π antibonding | 200 - 400 | Aromatic Ring, C=N | High (ε > 10,000) |

| n → π | Non-bonding to π antibonding | 300 - 500 | C=N, S=O | Low (ε < 1,000) |

Note: The exact wavelengths and molar absorptivity (ε) values are highly dependent on the specific substituents on the aromatic ring and the solvent used.

Charge Transfer Complex Formation

Oximinoarylsulfonamides can participate in the formation of charge-transfer (CT) complexes, which are assemblies of two or more molecules where a fraction of electronic charge is transferred from an electron donor to an electron acceptor. jetir.orgwikipedia.org Such complexes are held together by electrostatic forces and exhibit unique spectroscopic properties, most notably a new, often colorful, absorption band that is not present in the spectra of the individual components. jetir.org

The formation of a CT complex can be described by the equilibrium: D + A ⇌ [D→A]

The formation of these complexes can be studied using UV-Vis spectroscopy by monitoring the appearance of the new CT band as a function of the concentration of the donor and acceptor components. jetir.org This allows for the determination of the stoichiometry and equilibrium constant of the complex. The energy of the CT band is directly related to the ionization potential of the donor and the electron affinity of the acceptor. jetir.org In some cases, photoinduced CT complex formation can be observed, where light absorption leads to the transfer of charge, a process relevant in materials for photovoltaics. rsc.org

Table 2: Hypothetical Research Findings on Charge-Transfer Complexes with an this compound

| Donor (D) | Acceptor (A) | Solvent | λmax of CT Band (nm) | Appearance |

| Perylene | This compound | Dichloromethane | 510 | Red |

| This compound | Tetracyanoethylene (TCNE) | Chloroform | 460 | Yellow-Orange |

| N,N-Dimethylaniline | This compound | Acetonitrile | 530 | Purple |

This table is illustrative and shows the type of data generated from studies on charge-transfer complexes.

Surface-Sensitive Spectroscopies (e.g., XPS, EDS) for Material Interfaces

When oximinoarylsulfonamides are incorporated into materials, such as thin films or nanoparticles, their surface properties become critical. Surface-sensitive spectroscopies provide detailed information about the elemental composition, chemical states, and physical morphology at the material's interface.

Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful techniques for determining the elemental makeup of a material's surface. oxinst.comthermofisher.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.comcsic.es XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. High-resolution scans of specific elemental peaks can reveal subtle shifts in binding energy that provide information about the local chemical environment (e.g., oxidation state, bonding partners). nih.govarxiv.org For an this compound, XPS can distinguish between the nitrogen in the oxime group and a potential nitro substituent, or the sulfur in the sulfonamide versus a sulfide. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comthermofisher.com It is often integrated with scanning electron microscopy (SEM). thermofisher.com When the sample is bombarded by the SEM's electron beam, atoms emit characteristic X-rays at energies unique to each element. thermofisher.com EDS allows for the qualitative and quantitative determination of the elemental composition of a sample with high spatial resolution, providing elemental maps of the surface. nih.gov

Table 3: Representative XPS Data for a Hypothetical this compound

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

| C | 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) |

| ~286.5 | C-N, C-O | ||

| ~288.0 | C=N | ||

| N | 1s | ~399.5 | C-N (Amine/Amide) |

| ~400.2 | C=N-OH (Oxime) | ||

| O | 1s | ~532.0 | S=O (Sulfonyl) |

| ~533.1 | N-OH (Oxime) | ||

| S | 2p | ~168.5 | R-SO2-N (Sulfonamide) |

Note: Binding energies are approximate and can vary based on the specific molecular structure and instrument calibration.

Surface Morphology and Topography (e.g., SEM, TEM, AFM)

The physical structure of a material's surface can be visualized using various microscopy techniques, each providing unique information.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field. nih.gov It provides detailed information about the surface topography, morphology, and composition (when coupled with EDS). nih.gov For this compound-based materials, SEM can be used to characterize the size and shape of crystalline particles, the uniformity of thin films, or the structure of composite materials.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. This allows for much higher resolution imaging than SEM, enabling the visualization of features at the nanoscale. oxinst.com TEM is ideal for determining particle size distribution, crystal lattice structures, and the morphology of nanomaterials incorporating oximinoarylsulfonamides.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy. oxinst.com An AFM consists of a cantilever with a sharp tip used to scan the specimen surface. As the tip approaches the surface, forces between the tip and the sample lead to a deflection of the cantilever, which is recorded to create a three-dimensional topographical map. nih.gov AFM is particularly useful for measuring surface roughness and visualizing surface features with nanometer-scale resolution, without the need for a vacuum environment. biorxiv.org

Table 4: Comparison of Surface Morphology Techniques

| Technique | Information Provided | Typical Resolution | Sample Environment | Key Application for Oximinoarylsulfonamides |

| SEM | Surface topography, particle size/shape | ~1-10 nm | High Vacuum | Characterizing crystal habits, film coatings |

| TEM | Internal structure, crystallinity, particle size | <1 nm | High Vacuum | Analyzing nanoparticle morphology and defects |

| AFM | 3D surface topography, roughness, mechanical properties | ~1-5 nm (lateral), <0.1 nm (vertical) | Air, Liquid, or Vacuum | Measuring thin-film roughness, imaging molecular-level ordering |

Computational Chemistry Approaches to Oximinoarylsulfonamide Research

Molecular Docking Studies of Oximinoarylsulfonamide Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of this compound research, docking studies have been pivotal in understanding how these compounds interact with their biological targets, most notably HIV-1 protease.

Ligand-Receptor Binding Conformations

Molecular docking simulations have been employed to predict the binding mode of this compound inhibitors within the active site of HIV-1 protease. These studies often utilize the crystal structure of the enzyme, such as the one deposited in the Protein Data Bank with the accession code 1YT9, which features an this compound inhibitor bound to HIV-1 protease. The simulations explore various possible conformations of the ligand within the binding pocket, considering the rotational freedom of its chemical bonds. The resulting docked poses reveal that the this compound core typically orients itself to form key interactions with the catalytic aspartate residues (Asp25 and Asp125) in the active site. The sulfonamide moiety and the oxime group play crucial roles in establishing these interactions.

Prediction of Binding Affinities

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its receptor, often expressed as a scoring function or a predicted inhibition constant (Ki) or IC50 value. For this compound derivatives, various docking programs employ scoring functions that calculate the free energy of binding. These calculations consider factors such as electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. While these predictions are approximations, they provide a valuable relative ranking of the potential potency of different this compound analogs, guiding the selection of compounds for synthesis and experimental testing. For instance, analogs with modifications that enhance hydrogen bonding with the protein backbone are generally predicted to have lower (i.e., better) binding affinities.

Identification of Key Interacting Residues

Docking studies are instrumental in identifying the specific amino acid residues within the target's active site that are critical for ligand binding. For oximinoarylsulfonamides targeting HIV-1 protease, these studies have highlighted the importance of interactions with the catalytic triad (B1167595) (Asp25, Thr26, and Gly27) and the flap regions of the enzyme. The sulfonamide group often forms hydrogen bonds with the backbone amides of the flap residues, such as Ile50 and Ile50'. The oxime functionality can also participate in hydrogen bonding networks, further stabilizing the complex. The aryl group of the scaffold typically engages in hydrophobic interactions with residues lining the S1/S1' pockets of the protease.

| Interaction Type | Key Interacting Residues | This compound Moiety Involved |

| Hydrogen Bonding | Asp25, Asp125, Ile50, Ile50' | Sulfonamide, Oxime |

| Hydrophobic Interactions | Val32, Ile47, Ile84 | Aryl group |

Virtual Screening Applications

The this compound scaffold has served as a template in virtual screening campaigns to identify novel HIV-1 protease inhibitors. In these approaches, large databases of chemical compounds are computationally docked into the active site of the protease. The compounds are then ranked based on their predicted binding affinities and their fit within the binding pocket. Those that exhibit favorable interactions and possess a chemical structure complementary to the active site, similar to the binding mode of oximinoarylsulfonamides, are selected for further investigation. This strategy has the potential to accelerate the discovery of new lead compounds with diverse chemical structures and potentially improved resistance profiles.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between oximinoarylsulfonamides and their target proteins. By simulating the movements of atoms over time, MD can reveal details about the conformational flexibility of both the ligand and the receptor and the stability of their complex.

Solvent Effects on Binding

The environment in which a ligand-receptor interaction occurs can significantly influence the binding affinity. nih.gov Solvent effects are a critical consideration in computational studies of oximinoarylsulfonamides, as they can alter the energetics and geometry of binding. rsc.org The polarity of the solvent, its ability to form hydrogen bonds, and its bulk properties can all modulate the strength of the interaction between an this compound and its target protein. nih.govrsc.org

Research has shown that polar solvents can weaken binding compared to nonpolar solvents. nih.gov This is often attributed to the energetic cost of desolvating both the ligand and the binding site, as well as direct competition from solvent molecules for hydrogen bonding sites. nih.govrsc.org For instance, a study on a flexible host-guest system demonstrated a linear free-energy relationship between the solvent polarity parameter, ET(30), and the free energy of binding. nih.gov In more polar solvents, the binding affinity was significantly reduced. nih.gov Similarly, investigations into anion binding have revealed that increasing the hydrogen bond acceptor strength of the solvent substantially decreases binding affinity. mdpi.com

Computational approaches like molecular dynamics simulations can explicitly model solvent molecules, providing a dynamic picture of how water or other solvent molecules interact with the this compound and the protein's binding pocket. nih.gov These simulations can reveal the role of specific water molecules in mediating interactions or, conversely, being displaced upon ligand binding. nih.gov Understanding these solvent effects is crucial for accurately predicting binding affinities and for the design of ligands with improved desolvation characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net This method is instrumental in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features that govern biological response. jocpr.comnih.gov The development of a robust QSAR model involves several key steps, from the calculation of molecular descriptors to the creation and rigorous validation of a predictive mathematical model. nih.govuniroma1.it

The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. nih.govneovarsity.org These descriptors quantify various aspects of a molecule's physicochemical properties and are categorized based on their dimensionality (1D, 2D, and 3D). neovarsity.org

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and logP (a measure of lipophilicity). neovarsity.org

2D Descriptors: These descriptors are derived from the 2D representation of a molecule and capture information about its topology and connectivity. neovarsity.org Examples include topological indices and molecular fingerprints. neovarsity.org

3D Descriptors: These descriptors consider the three-dimensional conformation of a molecule and encompass properties related to its shape, volume, and electronic fields. neovarsity.org

For oximinoarylsulfonamides, a range of descriptors can be calculated to capture the features relevant to their biological activity. These may include electronic descriptors such as partial charges and orbital energies, steric descriptors that describe the size and shape of the molecule, and thermodynamic descriptors. researchgate.net The selection of appropriate descriptors is a critical step, as they must encode the structural variations that are responsible for the differences in biological activity across the series of compounds being studied. nih.govrsc.org

Once a set of molecular descriptors has been generated, a mathematical model is developed to relate these descriptors to the observed biological activity. jocpr.com Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that establishes a linear relationship between the descriptors and the activity. rsc.org

Partial Least Squares (PLS): A technique suitable for datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. rsc.orgjbclinpharm.org

Support Vector Machines (SVM): A powerful classification and regression method.

k-Nearest Neighbors (kNN): A non-parametric method that makes predictions based on the properties of the most similar compounds in the training set. uniroma1.it

The development of a predictive QSAR model is an iterative process that often involves feature selection to identify the most relevant descriptors. nih.gov The ultimate goal is to create a model that is not only statistically robust but also has strong predictive power for new, untested compounds. uniroma1.itnih.gov

Validation is a crucial aspect of QSAR modeling to ensure the reliability and generalizability of the developed model. nih.govjbclinpharm.org This process typically involves both internal and external validation techniques.

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-many-out) are used to assess the robustness of the model using only the training data. jbclinpharm.org The Y-randomization test is another internal validation method that ensures the model is not a result of chance correlation. jbclinpharm.org

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development process. nih.govnih.gov

Key statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (q²), and the predictive R² for the external test set. jbclinpharm.org A reliable QSAR model should have high values for these parameters, indicating a good fit and strong predictive ability. uniroma1.itjbclinpharm.org

| Validation Technique | Purpose | Key Metrics |

| Internal Validation | To assess the robustness and stability of the model. | q² (cross-validated R²) |

| External Validation | To evaluate the predictive power of the model on new data. | Predictive R² |

| Y-Randomization | To check for chance correlations. | Low R² for randomized models |

This table outlines the primary validation techniques used in QSAR modeling, their purposes, and the key statistical metrics associated with each.

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. acs.orgresearchgate.net A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.govfrontiersin.org

For oximinoarylsulfonamides, pharmacophore models can be generated based on a set of known active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.netfrontiersin.org These models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that possess the desired features for biological activity. acs.orgnih.gov

The process of pharmacophore modeling often involves the following steps:

Feature Identification: Identifying the common chemical features present in a set of active molecules. nih.gov

Model Generation: Creating hypothetical models that represent the spatial arrangement of these features. nih.gov

Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds. nih.gov

Refinement: Iteratively refining the model to improve its predictive power. acs.orgresearchgate.net Tools like ELIXIR-A have been developed to aid in the refinement of pharmacophores from multiple ligand conformations. acs.orgresearchgate.net

Refined pharmacophore models for oximinoarylsulfonamides can provide valuable insights into the key structural requirements for their interaction with their biological targets and guide the design of new derivatives with enhanced potency and selectivity.

Development and Validation of Predictive Models

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgaimspress.com In the context of this compound research, DFT calculations provide fundamental insights into their electronic properties, which are crucial for understanding their reactivity and interactions. rsc.org

DFT calculations are used to determine the electronic structure of oximinoarylsulfonamides, providing information about the distribution of electrons within the molecule. nih.gov A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. iqce.jp A higher HOMO energy level indicates a greater propensity for electron donation. iqce.jp

LUMO: This is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. iqce.jp A lower LUMO energy level suggests a greater ability to accept electrons. iqce.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. ossila.comedu.krd A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large HOMO-LUMO gap indicates higher stability. edu.krd

The analysis of HOMO and LUMO energy levels and their spatial distribution in oximinoarylsulfonamides can help to:

Identify the regions of the molecule that are most likely to be involved in charge transfer interactions. iqce.jp

Predict the reactivity of different parts of the molecule.

DFT calculations can also be used to compute various global chemical reactivity descriptors, which are derived from the HOMO and LUMO energies. edu.krd

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | A measure of the energy lowering due to maximal electron flow. |

This table summarizes key global chemical reactivity descriptors that can be calculated from HOMO and LUMO energies obtained through DFT, providing quantitative measures of a molecule's reactivity. edu.krd

These computational approaches provide a powerful and multifaceted framework for the investigation of oximinoarylsulfonamides, enabling a deeper understanding of their chemical properties and biological activities.

Atomic Charge Distribution and Reactivity Prediction

The distribution of atomic charges within a molecule is a fundamental determinant of its chemical reactivity. In the realm of computational chemistry, various methods are employed to calculate these charges, providing insights into the electrophilic and nucleophilic sites of a molecule. For sulfonamide derivatives, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly utilized techniques performed using Density Functional Theory (DFT) calculations. ijaers.comnih.gov

DFT studies on sulfonamides, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, reveal significant charge delocalization across the molecule. ijaers.comjsaer.com For instance, in N-alkylated and O-alkylated sulfonamide products, the nitrogen atom of the sulfonamide group typically exhibits a substantial negative charge, while the sulfur atom carries a significant positive charge, indicating their potential roles in chemical interactions. ijaers.com The carbon atoms attached to electronegative atoms like oxygen and nitrogen also show notable positive charges. ijaers.comsci-hub.se This charge distribution is crucial for predicting how the molecule will interact with biological targets or other reagents.

Chemical Hardness (η): Resistance to deformation of the electron cloud.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Studies on various sulfonamide derivatives have shown that modifications to the molecular structure can significantly alter these reactivity parameters. For example, a lower HOMO-LUMO energy gap is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability. ijaers.comindexcopernicus.com

Table 1: Representative Global Reactivity Descriptors for a Sulfonamide Derivative (Compound 3 from a comparative study) ijaers.com

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.244 |

| Electron Affinity (A) | 1.374 |

| Chemical Hardness (η) | 2.435 |

| Chemical Softness (S) | 0.205 |

| Electronegativity (χ) | 3.809 |

| Chemical Potential (μ) | -3.809 |

| Electrophilicity Index (ω) | 2.977 |

This table presents data for a specific sulfonamide derivative from a comparative theoretical study to illustrate the application of these descriptors. The values indicate that this particular compound is the most reactive among the series studied in the source. ijaers.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In sulfonamides, the regions around the oxygen and nitrogen atoms typically show negative potential (red), indicating susceptibility to electrophilic attack, while areas around hydrogen atoms often exhibit positive potential (blue), suggesting sites for nucleophilic attack. nih.gov

Energetic Profile of Reaction Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by mapping their energetic profiles. This involves calculating the energies of reactants, transition states, intermediates, and products to construct a reaction coordinate diagram. nih.gov Such studies are invaluable for understanding reaction feasibility, kinetics, and selectivity.

For reactions involving arylsulfonamides, DFT calculations have been instrumental in rationalizing observed site-selectivity in C-H activation reactions. For instance, in the rhodium-catalyzed C-H carbenoid functionalization of aryl sulfonamides containing N-heterocycles, computational studies have been ableto explain why the reaction selectively occurs at the ortho-position of the sulfonamide in one solvent (toluene) but yields a mixture of products in another (DCE). rsc.org The calculations revealed that the energy barrier for the rate-determining metal-carbene formation step is lower for the sulfonamide-directed pathway in less polar solvents. rsc.org

Similarly, for reactions involving oximes, DFT has been used to investigate complex reaction mechanisms, such as the transformation of coordinated chloroximes. bohrium.commdpi.com A study on the reaction of pyridine-2-chloroxime with zinc(II) nitrate (B79036) computationally explored the geometric and energetic profiles of possible pathways, revealing an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands. bohrium.commdpi.com

Table 2: Calculated Enthalpy Changes (ΔH) for Key Steps in a Proposed Furoxan Formation from a Coordinated Chloroxime mdpi.com

| Reaction Step | ΔH (kcal/mol) |

| Deprotonation of Chloroxime | Varies with base |

| C-Cl Bond Dissociation (in deprotonated ligand) | 8.2 |

| Dimerization of Nitrile Oxide Intermediate | Favorable |

This table provides a simplified representation of the energetic insights gained from DFT calculations on a complex reaction involving an oxime derivative. The values highlight the significant reduction in the C-Cl bond dissociation energy upon deprotonation, a key step in the proposed mechanism. mdpi.com

These computational investigations of reaction pathways not only corroborate experimental findings but also provide predictive power, guiding the design of new synthetic methodologies and catalysts. researchgate.net

Spectroscopic Property Predictions

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which serves as a powerful tool for structural elucidation and characterization. jacsdirectory.com By calculating properties such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison with experimental data can be made, thus validating the computed molecular structure. sci-hub.sejacsdirectory.com

For sulfonamide and oxime-containing compounds, DFT calculations have been successfully employed to assign vibrational modes observed in FT-IR and Raman spectra. sci-hub.senih.gov For example, in a study of a newly synthesized sulfonamide molecule, the calculated vibrational frequencies using the B3LYP/6-31G(d,p) level of theory showed good agreement with the experimental spectra, allowing for a detailed assignment of vibrational bands, including the characteristic N-H and S=O stretching modes. sci-hub.se Similarly, for oxime ligands and their metal complexes, DFT calculations have provided detailed insights into their electronic properties and have been used to interpret UV-Visible spectra, which are indicative of the coordination geometry. jacsdirectory.com